molecular formula C11H14N5Na3O10P2S B10763575 2-(Methylthio)adenosine 5'-diphosphate trisodium salt hydrate

2-(Methylthio)adenosine 5'-diphosphate trisodium salt hydrate

Cat. No.: B10763575
M. Wt: 539.24 g/mol
InChI Key: DYNGCIHMNWOBSU-NREAUEGZSA-K
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Preparation Methods

The preparation of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate involves synthetic routes that typically include the methylation of adenosine derivatives followed by phosphorylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate can be compared with other similar compounds such as:

The uniqueness of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate lies in its enhanced potency as an aggregating agent and its significant inhibitory effect on cyclic AMP accumulation compared to other ADP analogues .

Properties

Molecular Formula

C11H14N5Na3O10P2S

Molecular Weight

539.24 g/mol

IUPAC Name

trisodium;[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6?,7-,10-;;;/m1.../s1

InChI Key

DYNGCIHMNWOBSU-NREAUEGZSA-K

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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